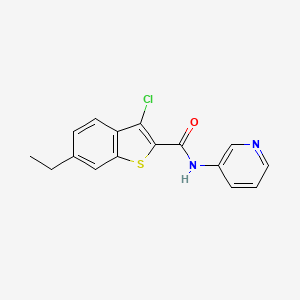
3-chloro-6-ethyl-N-3-pyridinyl-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-6-ethyl-N-3-pyridinyl-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CP-945,598" and belongs to the class of compounds known as cannabinoid receptor antagonists.
Mécanisme D'action
CP-945,598 acts as a competitive antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The CB1 receptor is activated by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC. Activation of the CB1 receptor by these ligands leads to a variety of physiological effects, including analgesia, euphoria, appetite stimulation, and cognitive impairment. CP-945,598 blocks the binding of these ligands to the CB1 receptor, thereby preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have a variety of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CP-945,598 can inhibit the release of various neurotransmitters, including dopamine, glutamate, and GABA, from neuronal cells. In vivo studies have shown that CP-945,598 can reduce pain, inflammation, anxiety, and depression in various animal models. CP-945,598 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CP-945,598 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which allows for precise pharmacological manipulation of the endocannabinoid system. CP-945,598 is also relatively stable and can be administered orally or intravenously in animal models. However, one of the limitations of CP-945,598 is its relatively short half-life, which requires frequent dosing in animal experiments. CP-945,598 also has poor solubility in water, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on CP-945,598. One area of interest is the development of more potent and selective CB1 receptor antagonists that can be used to further elucidate the role of the endocannabinoid system in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of CB1 receptor antagonists in various diseases, such as pain, inflammation, anxiety, and neurodegeneration. Finally, the development of CB1 receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better solubility, could enhance their utility in preclinical and clinical studies.
Applications De Recherche Scientifique
CP-945,598 has been extensively studied for its potential use in scientific research, particularly in the field of cannabinoid receptor pharmacology. It has been shown to be a potent and selective antagonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP-945,598 has been used in various in vitro and in vivo studies to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, depression, addiction, and neurodegeneration.
Propriétés
IUPAC Name |
3-chloro-6-ethyl-N-pyridin-3-yl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-10-5-6-12-13(8-10)21-15(14(12)17)16(20)19-11-4-3-7-18-9-11/h3-9H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBQKROWQURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
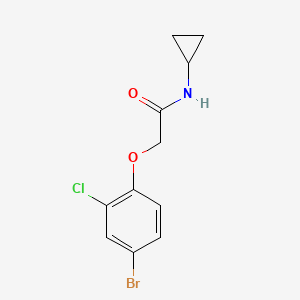
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)


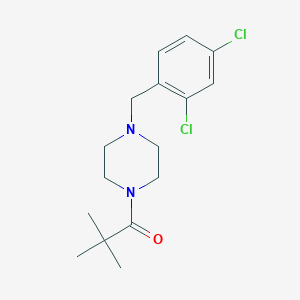
![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
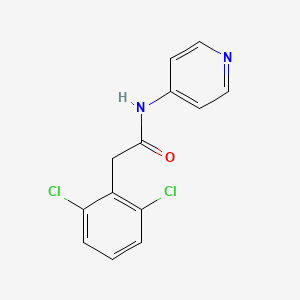
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
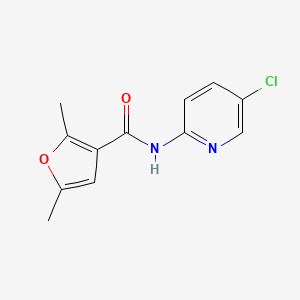
![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
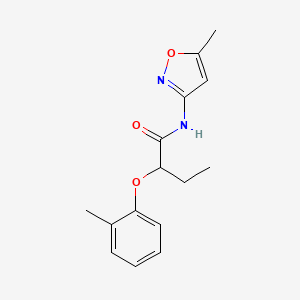
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)